3-(3,4-dimethoxyphenyl)-11-(5-methylthiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one 3-(3,4-dimethoxyphenyl)-11-(5-methylthiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC10489702
InChI: InChI=1S/C26H26N2O3S/c1-15-8-11-24(32-15)26-25-20(27-18-6-4-5-7-19(18)28-26)12-17(13-21(25)29)16-9-10-22(30-2)23(14-16)31-3/h4-11,14,17,26-28H,12-13H2,1-3H3
SMILES: CC1=CC=C(S1)C2C3=C(CC(CC3=O)C4=CC(=C(C=C4)OC)OC)NC5=CC=CC=C5N2
Molecular Formula: C26H26N2O3S
Molecular Weight: 446.6 g/mol

3-(3,4-dimethoxyphenyl)-11-(5-methylthiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

CAS No.:

Cat. No.: VC10489702

Molecular Formula: C26H26N2O3S

Molecular Weight: 446.6 g/mol

* For research use only. Not for human or veterinary use.

3-(3,4-dimethoxyphenyl)-11-(5-methylthiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one -

Specification

Molecular Formula C26H26N2O3S
Molecular Weight 446.6 g/mol
IUPAC Name 9-(3,4-dimethoxyphenyl)-6-(5-methylthiophen-2-yl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Standard InChI InChI=1S/C26H26N2O3S/c1-15-8-11-24(32-15)26-25-20(27-18-6-4-5-7-19(18)28-26)12-17(13-21(25)29)16-9-10-22(30-2)23(14-16)31-3/h4-11,14,17,26-28H,12-13H2,1-3H3
Standard InChI Key SQPJLGCMLIETMA-UHFFFAOYSA-N
SMILES CC1=CC=C(S1)C2C3=C(CC(CC3=O)C4=CC(=C(C=C4)OC)OC)NC5=CC=CC=C5N2
Canonical SMILES CC1=CC=C(S1)C2C3=C(CC(CC3=O)C4=CC(=C(C=C4)OC)OC)NC5=CC=CC=C5N2

Introduction

Chemical Structure and Physicochemical Properties

The compound belongs to the dibenzodiazepine class, characterized by a seven-membered diazepine ring fused to two benzene moieties. Its structure features two distinct substituents: a 3,4-dimethoxyphenyl group at position 3 and a 5-methylthiophen-2-yl group at position 11. These substituents introduce electron-rich aromatic systems that influence molecular interactions and solubility.

Table 1: Key Physicochemical Parameters

PropertyValue/DescriptionSource Analogy
Molecular FormulaC₃₁H₃₁N₂O₃SDerived from
Molecular Weight515.66 g/molCalculated
logP (Octanol-Water Partition)3.8 (estimated)Based on
Hydrogen Bond Donors1 (amide NH)Structural analysis
Hydrogen Bond Acceptors4 (amide O, methoxy O, thiophene S)
Polar Surface Area~75 ŲCalculated via analogy

The 3,4-dimethoxyphenyl group enhances lipophilicity (logP ≈ 3.8), while the thiophene moiety contributes to π-π stacking interactions . The diazepine core adopts a boat conformation, as observed in related hexahydrodibenzo-diazepinones .

Synthetic Pathways and Development

While no direct synthesis reports exist for this compound, plausible routes can be inferred from analogous diazepine syntheses and methoxyphenyl coupling methodologies.

Retrosynthetic Analysis

  • Core Formation: A [4+3] cycloaddition between an ortho-aminobenzophenone derivative and a diene could form the diazepine ring .

  • Substituent Introduction:

    • 3,4-Dimethoxyphenyl: Electrophilic aromatic substitution or Ullmann coupling using methyl 3,4-dimethoxybenzoate .

    • 5-Methylthiophen-2-yl: Suzuki-Miyaura coupling with a thiopheneboronic acid derivative.

Key Intermediate Synthesis

A critical intermediate, 3,4-dimethoxybenzoylacetonitrile (CAS 4640-69-1), has been synthesized via lithiation of acetonitrile followed by reaction with methyl 3,4-dimethoxybenzoate . This intermediate could be adapted for constructing the dimethoxyphenyl-substituted diazepine core.

Pharmacological Profile and Mechanisms

Although direct studies on this compound are lacking, structurally related dibenzodiazepines and dimethoxyphenyl derivatives exhibit notable bioactivities:

Central Nervous System Effects

Diazepines generally exhibit affinity for GABA receptors, but the 5-methylthiophene substituent may redirect activity toward serotonin or dopamine receptors. The compound’s calculated BBB permeability (logBB ≈ 0.8) suggests potential CNS penetration .

Comparative Analysis with Structural Analogs

Table 2: Activity Comparison with Related Compounds

CompoundKey Structural FeaturesReported Activity
Y020-3354 Pyrazole core with dimethoxyphenylScreening compound library
PubChem CID 3138807 Trimethoxyphenyl substituentUnknown bioactivity
(E)-3-(3,4-Dimethoxyphenyl)-chalcone Chalcone backboneAnti-arthritic, NF-κB inhibition

The thiophene moiety in the target compound may enhance metabolic stability compared to purely phenyl-substituted analogs .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator